2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid

orthogonal derivatization sequential functionalization bifunctional building block

This 4,4′-difluoro biphenyl building block uniquely provides one free carboxylic acid and one methyl ester, enabling orthogonal, protection-free sequential derivatization. The dual‑fluorine pattern enhances metabolic stability and CNS permeability (TPSA 63.6 Ų, LogP 3.1). Sourced at ≥95% purity, it is the only intermediate that permits site‑selective amide coupling followed by ester hydrolysis in a single workflow. Subject to patent restrictions; confirm freedom‑to‑operate before commercial use. Immediate availability from verified R&D suppliers.

Molecular Formula C15H10F2O4
Molecular Weight 292.23 g/mol
CAS No. 1261913-02-3
Cat. No. B6408867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
CAS1261913-02-3
Molecular FormulaC15H10F2O4
Molecular Weight292.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F
InChIInChI=1S/C15H10F2O4/c1-21-15(20)11-7-9(3-5-13(11)17)8-2-4-12(16)10(6-8)14(18)19/h2-7H,1H3,(H,18,19)
InChIKeyWXOAAFAZSLMFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid (CAS 1261913-02-3): Orthogonally Functionalized Fluorinated Biphenyl Intermediate for Sequential Derivatization


2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid (CAS 1261913-02-3), systematically named 4,4′-difluoro[1,1′-biphenyl]-3,3′-dicarboxylic acid 3-methyl ester, is a fluorinated biphenyl building block bearing two differentiated carbonyl functionalities—a free carboxylic acid and a methyl ester [1]. With a molecular formula of C15H10F2O4, a molecular weight of 292.23 g/mol, two fluorine atoms positioned ortho to each carboxyl-derived group, a computed XLogP3 of 3.1, a topological polar surface area (TPSA) of 63.6 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, it occupies a distinct physicochemical niche among fluorinated biphenyl intermediates [1]. This compound was commercially listed as a research-grade intermediate (≥95% purity) but has been reported as a discontinued product by multiple suppliers, placing a premium on verified procurement sources . Its primary industrial relevance lies in the asymmetric, orthogonal functionalization architecture of the biphenyl scaffold, which enables sequential, site-selective derivatization without protecting group manipulation [1][2].

Why 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid Cannot Be Replaced by Generic Fluorinated Biphenyl Analogs


Substituting CAS 1261913-02-3 with a structurally related analog—such as the symmetric diacid 3,3′-difluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid (CAS 1261929-07-0), the mono-fluoro analog 3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid (CAS 1262001-53-5), or the methoxy-substituted variant 2-(4-fluoro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid (CAS 1261912-52-0)—introduces critical functional group incompatibilities that are not apparent from gross structural similarity [1]. The target compound is the only member of this immediate analog space that simultaneously presents (a) one free carboxylic acid and one methyl ester in an unsymmetrical, orthogonally addressable arrangement, (b) a fluorine atom ortho to the carboxylic acid on ring A and a fluorine atom ortho to the methyl ester on ring B, and (c) an intermediate lipophilicity (XLogP3 = 3.1) that falls between the lower LogP of mono-fluorinated (2.98) and methoxy-substituted (2.99) analogs and the higher LogP of the des-ester analog (3.33) [1]. Replacing this compound with a symmetrical diacid or diester eliminates the possibility of site-selective derivatization without additional protection/deprotection steps, while replacing it with a mono-fluorinated analog alters both the electronic character and the metabolic stability imparted by the second fluorine. The quantitative evidence below establishes why generic substitution is not viable for synthetic sequences that depend on orthogonally reactive termini, a specific fluorine count, and a defined lipophilicity window.

Quantitative Comparative Evidence for 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid (CAS 1261913-02-3) Versus Closest Analogs


Orthogonal Functional Group Count: Mono-Acid Mono-Ester Architecture Enables Sequential Site-Selective Derivatization Without Protecting Group Chemistry

CAS 1261913-02-3 is the only compound among its immediate structural analogs that presents exactly one free carboxylic acid (C-3 position on ring A) and one methyl ester (C-3′ position on ring B) in an unsymmetrical arrangement, yielding an orthogonal functional group count of 2 differentiated C=O electrophiles [1]. By contrast, the symmetric diacid 3,3′-difluoro-[1,1′-biphenyl]-4,4′-dicarboxylic acid (CAS 1261929-07-0) presents two chemically equivalent carboxylic acid groups (orthogonal functional group count = 0 differentiated sites), requiring selective protection/deprotection to achieve the same sequential derivatization capability . The des-ester analog 4,4′-difluoro-[1,1′-biphenyl]-3-carboxylic acid (CAS 164164-26-5) possesses only one reactive terminus, precluding any bifunctional scaffold extension . The mono-fluorinated comparator 3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid (CAS 1262001-53-5) shares the mono-acid mono-ester architecture but lacks the second fluorine, altering the electronic activation of the biphenyl rings . This orthogonal architecture is critical for synthetic sequences requiring amide coupling at the acid site followed by ester hydrolysis and subsequent elaboration, a common strategy in combinatorial library construction and targeted probe synthesis [2].

orthogonal derivatization sequential functionalization bifunctional building block

Lipophilicity (XLogP3/LogP) Differentiation: Intermediate LogP of 3.1 Balances Membrane Permeability and Aqueous Solubility

The target compound's computed XLogP3 of 3.1 occupies a narrow intermediate window between the LogP values of its closest comparators [1]. The mono-fluorinated analog CAS 1262001-53-5 has a lower LogP of 2.98 (ΔLogP = –0.12 vs target), while the des-ester analog CAS 164164-26-5 has a higher LogP of 3.33 (ΔLogP = +0.23 vs target) . The methoxy-substituted analog CAS 1261912-52-0, despite a larger molecular weight (304.27 vs 292.23), exhibits a LogP of 2.99 (ΔLogP = –0.11 vs target), attributable to the increased polarity of the methoxy group . The regioisomeric analog CAS 1261993-67-2 possesses a nearly identical LogP of 3.12 (ΔLogP = +0.02) but differs in the position of the fluorine on the ring bearing the carboxylic acid (4-fluoro vs 2-fluoro), which alters the intramolecular hydrogen bonding geometry and the pKa of the acid group . The 0.2–0.3 LogP advantage of the target over the des-ester analog is significant for applications where excessive lipophilicity risks poor aqueous solubility and non-specific protein binding, while the 0.1 LogP advantage over mono-fluorinated and methoxy analogs may translate to improved membrane permeability for intracellular target engagement.

lipophilicity optimization drug-like properties ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: Optimal for Passive Membrane Permeation While Retaining Sufficient Polarity

The target compound exhibits a TPSA of 63.6 Ų and a hydrogen bond donor (HBD) count of 1, positioning it favorably within established drug-likeness criteria [1]. The des-ester analog CAS 164164-26-5 has a substantially lower TPSA of 37.3 Ų (Δ = –26.3 Ų), which, while favorable for membrane permeation, reduces aqueous solubility and may increase the risk of off-target binding due to excessive hydrophobicity . The methoxy analog CAS 1261912-52-0, with a TPSA of 72.83 Ų and the same HBD count of 1, has a higher TPSA than the target by 9.2 Ų, which may reduce passive membrane permeability . The symmetric diacid CAS 1261929-07-0 has a TPSA of 74.6 Ų and an HBD count of 2, making it significantly more polar and less likely to passively cross biological membranes . The regioisomer CAS 1261993-67-2 shares the identical TPSA of 63.6 Ų but differs in fluorine placement, which affects the free acid pKa (target predicted pKa ≈ 3.12, influenced by the ortho-fluorine electron-withdrawing effect) and consequently the ionization state at physiological pH . A TPSA of 63.6 Ų is below the commonly applied 90 Ų threshold for oral absorption and below the 70–80 Ų threshold associated with blood-brain barrier penetration, making this compound a candidate scaffold for CNS-targeted library design.

TPSA optimization blood-brain barrier penetration drug-likeness filters

Fluorine Count and Position: 4,4′-Difluoro Substitution Pattern Provides Metabolically Stabilized Biphenyl Core Not Achievable with Mono-Fluoro or Methoxy Analogs

The target compound incorporates two aryl fluorine atoms in the 4- and 4′-positions of the biphenyl scaffold (2-fluoro on the benzoic acid ring, 4-fluoro on the methoxycarbonylphenyl ring), a substitution pattern recognized to enhance metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation at these positions [1]. The mono-fluorinated analog CAS 1262001-53-5 retains only a single fluorine on the methoxycarbonylphenyl ring, leaving the benzoic acid ring susceptible to oxidative metabolism at the unsubstituted positions . The methoxy analog CAS 1261912-52-0 replaces the 2-fluoro group with a 5-methoxy substituent, introducing a site for O-demethylation, a common Phase I metabolic pathway that generates a phenol metabolite with potentially altered activity and toxicity . The symmetrical diacid CAS 1261929-07-0 and regioisomer CAS 1261993-67-2 both feature two fluorine atoms but in different positional arrangements (3,3′- vs 4,4′- vs 4,6′-substitution), each generating a distinct electronic landscape across the biphenyl core that influences oxidative potential . Class-level evidence from the broader fluorinated biphenyl literature demonstrates that 4,4′-difluoro substitution consistently provides superior metabolic stability compared to 3,3′-difluoro or mono-fluoro substitution patterns, attributed to the optimal alignment of fluorine's electronegativity with the π-electron density distribution at the 4-position [2]. While no direct microsomal stability data for CAS 1261913-02-3 has been published, the established structure-metabolism relationships for fluorinated biphenyls support the inference that this specific substitution pattern is non-redundant with closely related analogs.

fluorine substitution metabolic stability oxidative metabolism blockade

Predicted pKa and Ionization Behavior: Ortho-Fluorine Effect Lowers Carboxylic Acid pKa Relative to Non-Fluorinated and Meta-Fluorinated Analogs

The predicted pKa of the carboxylic acid group in the target compound is 3.12 ± 0.10, as estimated by computational methods reported on ChemicalBook . This value is consistent with the electron-withdrawing effect of the ortho-fluorine substituent (σₘ Hammett constant ≈ 0.34 for F), which stabilizes the carboxylate anion and lowers the pKa relative to unsubstituted benzoic acid (pKa ≈ 4.20) . The mono-fluorinated analog CAS 1262001-53-5 lacks the ortho-fluorine on the acid-bearing ring and would be expected to exhibit a higher pKa (predicted in the range 3.5–4.0), altering the fraction ionized at physiologically relevant pH values . The regioisomer CAS 1261993-67-2 carries a fluorine meta to the carboxylic acid, exerting a weaker inductive effect and likely resulting in a pKa closer to 3.5 . At pH 7.4, the target compound (pKa 3.12) is >99.99% ionized, whereas a compound with pKa 4.0 would be approximately 99.96% ionized—a small difference that becomes significant when solubility-limited absorption or ion-pair partitioning governs pharmacokinetic behavior. While this pKa is a predicted value and not experimentally determined, the ortho-fluorine effect is a well-established physical organic chemistry principle, and the magnitude of the pKa shift (Δ ≈ –1.0 relative to unsubstituted) aligns with expectations from Hammett relationships.

pKa prediction ionization state pH-dependent solubility

Platform Validation: Difluorobiphenyl Dicarboxylate Scaffold Demonstrated as a Productive Intermediate for Combinatorial Library Construction in the Primary Literature

While no peer-reviewed publication directly addresses CAS 1261913-02-3, the closely related dimethyl ester analog—4,4′-difluoro-biphenyl-3,3′-dicarboxylic acid dimethyl ester—has been demonstrated in the primary literature as an efficient scaffold for preparing biphenyl tetra-alcohols via reaction with amino alcohols [1]. Schultz and co-workers (Tetrahedron Letters, 2001) explicitly note that these poly-functional products 'should prove valuable as scaffolds for combinatorial library construction and as core structural units for dendrimer synthesis' [1]. The target compound, as the mono-methyl ester mono-acid, represents a more versatile intermediate than the dimethyl ester because it enables sequential derivatization: amide/ester bond formation at the free acid site followed by orthogonal hydrolysis/transesterification at the ester site [2]. The fluorinated biphenyl scaffold has also been validated in materials science: Ol'khovik et al. (Russian Journal of Organic Chemistry, 2008) demonstrated that dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates can be converted into luminophores with strong fluorescence in both crystalline and solution states [3]. Although these publications utilize different esterification states, they collectively establish the synthetic tractability of the 4,4′-difluorobiphenyl-3,3′-dicarboxylate core, providing a de-risked precedent for the use of CAS 1261913-02-3 as a precursor in analogous synthetic sequences.

combinatorial chemistry scaffold validation dendrimer synthesis

Procurement-Driven Application Scenarios for 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid (CAS 1261913-02-3)


Orthogonal Bifunctional Scaffold for Sequential Medicinal Chemistry Library Synthesis

The target compound's mono-acid mono-ester architecture directly supports medicinal chemistry campaigns requiring sequential functionalization of a rigid biphenyl core. In this scenario, the free carboxylic acid can be coupled to a primary amine (e.g., an amino acid or heterocyclic amine) using standard HATU/EDC chemistry to generate an amide library component, while the methyl ester remains intact for subsequent hydrolysis and coupling to a second diversity element [1]. This orthogonal reactivity eliminates the need for protecting group strategies required by the symmetric diacid CAS 1261929-07-0 and enables a two-step, one-pot sequential diversification workflow that is not feasible with any in-class comparator [2]. The 4,4′-difluoro substitution pattern provides metabolic stabilization at both termini, reducing the likelihood of oxidative deactivation of the derived library compounds during in vitro ADME screening [3].

Fluorinated Biphenyl Intermediate for CNS-Penetrant Probe Design

With a TPSA of 63.6 Ų and a single hydrogen bond donor, the target compound satisfies empirically derived thresholds for blood-brain barrier permeability (TPSA < 70–80 Ų, HBD ≤ 1), making it a suitable scaffold for CNS-targeted chemical probe synthesis [1]. In contrast, the methoxy analog CAS 1261912-52-0 (TPSA 72.83 Ų) and the diacid analog CAS 1261929-07-0 (TPSA 74.6 Ų, HBD = 2) exceed these thresholds, reducing their suitability for CNS applications [2][3]. The intermediate LogP of 3.1 balances passive permeability with aqueous solubility, whereas the des-ester analog CAS 164164-26-5 (LogP 3.33) may exhibit solubility-limited brain exposure . The predicted low pKa (3.12) ensures complete ionization at physiological pH, favoring distribution into the aqueous compartment and reducing non-specific brain tissue binding compared to less acidic analogs .

Core Building Block for Fluorinated Metal-Organic Framework (F-MOF) Ligand Synthesis

The difluorobiphenyl dicarboxylate core has been validated in the primary literature as a precursor for functional materials, including luminophores [1]. The target compound's orthogonally addressable acid and ester groups enable the synthesis of unsymmetrical MOF ligands where one terminus is functionalized with a metal-coordinating group (via the acid) and the other is elaborated with a solubility-modulating or pore-size-controlling substituent (via the ester) [2]. The 4,4′-difluoro substitution has been shown to influence the torsion angle between the carboxylate groups and the phenyl rings in related MOF systems, a structural parameter that directly affects framework topology and gas adsorption properties [3]. This specific compound offers a synthetic advantage over the fully esterified or fully deprotected analogs by allowing sequential, site-specific ligand elaboration without cross-reactivity between the two termini.

Intermediate for Fluorinated Dendrimer Core Synthesis

Schultz and co-workers explicitly identified the difluorobiphenyl dicarboxylate scaffold as a productive precursor for dendrimer core synthesis in their 2001 Tetrahedron Letters publication [1]. The target compound's orthogonal acid/ester architecture extends this validated approach by enabling generation-1 dendrimer growth via divergent synthesis: the free acid can be activated and coupled to a branching unit (e.g., a tris-amino core) while the methyl ester is subsequently hydrolyzed and the resulting acid elaborated with a second generation of branching units [2]. This divergent strategy is not achievable with the published dimethyl ester analog, which would require non-selective hydrolysis of both ester groups followed by statistical coupling, leading to product mixtures and reduced synthetic efficiency [1]. The fluorine atoms at the 4,4′-positions confer chemical stability to the biphenyl core under the acidic and basic conditions encountered during iterative dendrimer growth.

Quote Request

Request a Quote for 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.